Isoxazole, 4-bromo-3-phenyl-
Description
Significance of Isoxazole (B147169) Ring Systems in Contemporary Chemical Synthesis
The isoxazole nucleus is a prominent feature in numerous synthetic and naturally occurring compounds, valued for its chemical stability and the diverse biological activities exhibited by its derivatives. ajrconline.orgnih.gov This heterocycle is considered an electron-rich aromatic system, yet it possesses a labile N-O bond that can be cleaved under specific reductive or basic conditions. researchgate.net This characteristic makes isoxazoles versatile intermediates, allowing for the manipulation of substituents on the ring before its strategic cleavage to reveal other functional groups. researchgate.net
The synthetic utility of isoxazoles is vast. They can be considered as masked forms of various difunctionalized compounds like 1,3-dicarbonyls, enaminoketones, β-hydroxy nitriles, and γ-amino alcohols. researchgate.net The construction of the isoxazole ring itself is typically achieved through two primary routes: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component such as a 1,3-diketone or an α,β-unsaturated ketone. researchgate.netresearchgate.net
The isoxazole moiety is a key pharmacophore in a multitude of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govkuey.net This has made the isoxazole scaffold a focal point for medicinal chemists in the quest for novel therapeutic agents. ajrconline.org The ability to readily modify the substituents on the isoxazole ring allows for the fine-tuning of a compound's pharmacological profile. nih.gov
Academic Context and Evolution of 4-Bromo-3-phenylisoxazole Chemistry
The study of isoxazoles has a rich history, and the introduction of a bromine atom at the 4-position of the 3-phenylisoxazole (B85705) core significantly enhances its synthetic potential. Halogenated heterocycles are crucial intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. The carbon-bromine bond in 4-bromo-3-phenylisoxazole provides a reactive site for introducing new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse library of substituted isoxazoles.
Early research into isoxazole chemistry laid the groundwork for understanding the fundamental reactivity of the ring system. researchgate.net More recent studies have focused on developing novel synthetic methodologies and exploring the applications of functionalized isoxazoles. researchgate.net The synthesis of the parent 3-phenylisoxazole can be a precursor step, which is then followed by bromination to yield 4-bromo-3-phenylisoxazole. For instance, a method for the synthesis of 4-bromo-5-methoxy-3-phenylisoxazole involves treating 3-phenylisoxazol-5(4H)-one with N-bromosuccinimide in acetic acid. rsc.org
The evolution of analytical techniques has also played a crucial role in advancing the chemistry of 4-bromo-3-phenylisoxazole. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the characterization of these compounds and their reaction products. rjpbcs.comnih.gov
Scope and Strategic Focus of Research on 4-Bromo-3-phenylisoxazole Transformations
Current research on 4-bromo-3-phenylisoxazole is strategically focused on leveraging the reactivity of the bromine substituent to construct more complex molecular architectures. Key areas of investigation include:
Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups at the 4-position of the isoxazole ring, leading to novel derivatives with potentially enhanced biological activities.
Isomerization Reactions: Research has shown that 4-bromo-5-methoxy-3-phenylisoxazole can undergo isomerization to form 2-bromo-2H-azirine derivatives under catalysis by iron(II) chloride or rhodium(II) pivalate. thieme-connect.com This transformation opens up new avenues for the synthesis of highly strained and reactive three-membered heterocycles.
Functional Group Interconversions: The bromine atom can be displaced by various nucleophiles to introduce other functional groups, such as amino, alkoxy, and thioether moieties. These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery programs.
The overarching goal of this research is to expand the chemical space accessible from 4-bromo-3-phenylisoxazole and to synthesize novel compounds with tailored properties for applications in materials science and medicinal chemistry. The development of efficient and regioselective synthetic methods is a key priority in this field. researchgate.net
Data Tables
Table 1: Physicochemical Properties of Related Isoxazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 5-(4-bromophenyl)-3-phenylisoxazole | C₁₅H₁₀BrNO | 300.15 | nih.gov |
| 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole | C₁₂H₁₀BrNO₂ | 280.12 | sigmaaldrich.com |
| 4-Bromo-3,5-dimethylisoxazole | C₅H₆BrNO | 176.01 | chemicalbook.com |
| 5-Bromo-3-phenylisoxazole | C₉H₆BrNO | 224.05 | ontosight.ai |
Table 2: Spectroscopic Data for a Representative Phenylisoxazole Derivative
This table presents data for 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole, a compound structurally related to the focus of this article, to illustrate typical spectral characteristics.
| Spectral Data Type | Key Features | Reference |
| FTIR (KBr, cm⁻¹) | 3049.51 (Aromatic C-H stretch), 1572.60 (C=N stretch), 1489.78 (C=C stretch), 1404.08 (N-O stretch), 780.10 (C-Cl stretch), 625.62 (C-Br stretch) | rjpbcs.com |
| ¹H NMR (DMSO) | δ 6.617 (s, 1H, =CH), 7.079-7.469 (m, 8H, Ar-H) | rjpbcs.com |
| ESI-MS | m/z (%) 335.61 [M+], 334.61 [M+H]⁺ | rjpbcs.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBJGDDJJWVOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693153 | |
| Record name | 4-Bromo-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101774-26-9 | |
| Record name | 4-Bromo-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 4 Bromo 3 Phenylisoxazole and Its Precursors
Regioselective Construction of the Isoxazole (B147169) Nucleus
The foundational step in synthesizing the target compound is the construction of the 3-phenylisoxazole (B85705) scaffold. Regioselectivity is paramount in these reactions to ensure the correct placement of the phenyl group at the C3 position.
Optimized Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions of Nitrile Oxides)
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most direct and widely employed methods for synthesizing the isoxazole ring. scispace.com This reaction's regioselectivity is a critical factor, and various catalytic systems have been developed to control the outcome.
The most common pathway involves the reaction of benzonitrile (B105546) oxide (the 1,3-dipole, generated in situ from benzaldoxime) with a suitable alkyne (the dipolarophile). The in situ generation of nitrile oxides can be achieved through the dehydration of aldoximes using reagents like N-chlorosuccinimide, chloramine-T, or hypervalent iodine reagents such as (diacetoxyiodo)benzene (B116549) (DIB). scispace.comacs.org The use of hypervalent iodine reagents is noted for its mild conditions and high yields. scispace.com
Copper(I)-catalyzed cycloadditions provide reliable access to 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.orgnih.gov These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. organic-chemistry.org For instance, the copper(I)-catalyzed reaction between in situ generated nitrile oxides and terminal acetylenes is a convenient one-pot, three-step procedure. organic-chemistry.org Metal-free conditions have also been developed to avoid potential contamination with toxic transition metals, which is crucial for certain applications. scispace.comrsc.org
The table below summarizes various conditions for 1,3-dipolar cycloaddition reactions leading to isoxazole synthesis.
| Dipole Source | Dipolarophile | Catalyst/Reagent | Conditions | Selectivity | Reference |
| Benzaldoxime | Terminal Alkyne | Hypervalent Iodine (PIFA) | Room Temperature | High Regioselectivity for 3,5-disubstitution | scispace.com |
| Hydroxyimidoyl Chlorides | Terminal Alkyne | Cu/Al₂O₃ | Solvent-free, Ball-milling | High Regioselectivity for 3,5-disubstitution | nih.gov |
| Aldoximes | Terminal Acetylenes | Copper(I) | Mild, One-pot | High Regioselectivity for 3,5-disubstitution | organic-chemistry.org |
| Aromatic Oximes | Propargyl Ethers | N/A | N/A | Good Yields | cdnsciencepub.com |
Multicomponent Reaction Approaches for Isoxazole Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules like isoxazoles. nih.govorganic-chemistry.org These reactions reduce the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. nih.gov
One such approach involves the one-pot reaction of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. nih.govrsc.org This condensation reaction can be catalyzed by various agents, including acids and bases, and has been adapted to use green catalysts and solvents. nih.govrsc.org For example, the synthesis of 3,5-disubstituted isoxazoles can be achieved from aldehydes and alkynes in a one-pot, three-component process using a deep eutectic solvent (DES) like choline (B1196258) chloride:urea, which is biodegradable and recyclable. nih.gov
Another MCR strategy for a related precursor, 5-amino-3-phenylisoxazole, combines malononitrile, an aromatic aldehyde, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst like ceric ammonium (B1175870) sulfate.
The following table outlines examples of multicomponent reactions for isoxazole synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |
| Aldehyde | Alkyne | Hydroxylamine Source | Choline Chloride:Urea (DES) | 3,5-Disubstituted Isoxazole | nih.gov |
| Benzaldehyde | Ethyl Acetoacetate | Hydroxylamine HCl | Agro-waste Extract (WEOFPA) / Glycerol | 3-Methyl-4-arylmethylene Isoxazole-5(4H)-one | nih.gov |
| Malononitrile | Aromatic Aldehyde | Hydroxylamine HCl | Ceric Ammonium Sulfate / Isopropyl Alcohol | 5-Aminoisoxazole |
Targeted Bromination Strategies for 3-Phenylisoxazole to Yield 4-Bromo-3-phenylisoxazole
Once the 3-phenylisoxazole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The isoxazole ring can undergo electrophilic substitution, and the C4 position is often susceptible to such reactions.
A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent. rsc.org The reaction is typically carried out in a suitable solvent, such as acetic acid (AcOH), and may require heating. For example, the bromination of 5-methoxy-3-phenylisoxazole (B102502) with NBS in acetic acid at 75 °C yields the desired 4-bromo-5-methoxy-3-phenylisoxazole in high yield (86%). rsc.org Similarly, the reaction of 3-ethoxy-5-methylisoxazole (B172260) with molecular bromine (Br₂) in carbon tetrachloride is another reported method for achieving C4 bromination. nih.gov These methods highlight that direct bromination of a pre-formed 3-phenylisoxazole derivative is a viable and targeted strategy.
| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |
| 5-Methoxy-3-phenylisoxazole | N-Bromosuccinimide (NBS) | Acetic Acid (AcOH) | 75 °C, 40 min | 4-Bromo-5-methoxy-3-phenylisoxazole | 86% | rsc.org |
| 3-Ethoxy-5-methylisoxazole | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | N/A | 4-Bromo-3-ethoxy-5-methylisoxazole | N/A | nih.gov |
Green Chemistry Principles Applied to 4-Bromo-3-phenylisoxazole Synthesis
Modern synthetic chemistry emphasizes sustainability, and the synthesis of isoxazoles has been a fertile ground for the application of green chemistry principles. nih.gov These approaches aim to reduce waste, avoid hazardous solvents, lower energy consumption, and improve atom economy. researchgate.net
Key green strategies relevant to the synthesis of the isoxazole scaffold include:
Microwave Irradiation: This technique can significantly accelerate reaction rates, leading to higher yields and selectivity in shorter timeframes compared to conventional heating. nih.govresearchgate.net It is considered a green and sustainable method for developing isoxazole derivatives. nih.gov
Ultrasonic Irradiation: Sonochemistry has emerged as an eco-friendly alternative that enhances reaction efficiency, reduces energy use, and improves yields. preprints.org Ultrasound can facilitate cyclizations and multicomponent reactions, often minimizing byproduct formation. preprints.org
Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with environmentally benign alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES) is a major focus. nih.govscirp.org For instance, the use of triethyl ammonium acetate (B1210297) (TEAA) ionic liquid can serve as both a recyclable solvent and a catalyst. scirp.org Similarly, catalysts derived from renewable resources, such as agro-waste extracts, have been successfully employed. nih.gov
Solvent-Free Conditions: Performing reactions without a solvent, for example by using ball-milling (mechanochemistry), represents a significant green advancement. nih.gov This method has been successfully applied to the 1,3-dipolar cycloaddition for synthesizing 3,5-isoxazoles. nih.gov
Chemo- and Regioselective Synthesis of Advanced Isoxazole Precursors
The synthesis of 4-bromo-3-phenylisoxazole often begins with the preparation of advanced, functionalized precursors that are designed to react with high chemo- and regioselectivity. The complexity of the final molecule can be built into these starting materials.
A key precursor strategy involves the synthesis of 3-phenylisoxazol-5(4H)-one. This compound can be prepared from readily available starting materials and subsequently functionalized. rsc.org For example, methylation of 3-phenylisoxazol-5(4H)-one yields 5-methoxy-3-phenylisoxazole, which is an excellent substrate for the targeted C4-bromination described previously. rsc.org
Another important class of precursors are chalcones (α,β-unsaturated ketones), which are used in reactions with hydroxylamine to form the isoxazole ring. odinity.comajrconline.org The synthesis of a specific chalcone, such as one derived from p-bromoacetophenone and an appropriate aldehyde, allows for the introduction of desired substituents from the outset. ajrconline.org
The synthesis of β-diketones also serves as a route to isoxazole precursors. nih.gov For instance, the reaction of acetophenone (B1666503) with diethyl oxalate (B1200264) can produce a dicarbonyl compound that, upon cyclization with hydroxylamine, yields a phenylisoxazole carboxylate derivative, which can be further modified. rsc.org These multi-step preparations of advanced precursors allow for a modular and controlled construction of the final substituted isoxazole.
Comprehensive Analysis of 4 Bromo 3 Phenylisoxazole Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr) Pathways at the C4-Bromine Center
The bromine atom at the C4 position of the 4-bromo-3-phenylisoxazole is susceptible to displacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, enabling the synthesis of diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Stille Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 4-bromo-3-phenylisoxazole, these reactions are pivotal for elaborating the core structure.
The Suzuki-Miyaura coupling , which utilizes boronic acids or their derivatives, is a widely employed method for creating new C-C bonds. While specific examples for 4-bromo-3-phenylisoxazole are not extensively detailed in the provided search results, the general applicability of Suzuki-Miyaura coupling to bromo-aromatic compounds is well-established. nbinno.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the bromo-isoxazole with a boronic acid, leading to the formation of a 4-aryl- or 4-alkyl-3-phenylisoxazole.
The Stille coupling , involving organotin reagents, offers another avenue for C-C bond formation. Similar to the Suzuki-Miyaura coupling, it provides a reliable method for introducing various organic fragments at the C4 position of the isoxazole (B147169) ring. The choice between these coupling methods often depends on the stability and availability of the respective organometallic reagents.
A summary of representative palladium-catalyzed cross-coupling reactions is presented below:
| Coupling Reaction | Reagent | Product Type |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | 4-Aryl/Alkyl-3-phenylisoxazole |
| Stille | Aryl/Alkyl Stannane | 4-Aryl/Alkyl-3-phenylisoxazole |
Metal-Free Nucleophilic Displacements
Direct nucleophilic aromatic substitution (SNAr) on 4-bromo-3-phenylisoxazole without a metal catalyst is also a possibility, particularly with strong nucleophiles. The electron-withdrawing nature of the isoxazole ring can facilitate the displacement of the bromide ion. However, these reactions often require harsh conditions and may be limited in scope compared to metal-catalyzed alternatives.
Electrophilic Functionalization of the C3-Phenyl Substituent
The phenyl group at the C3 position of the isoxazole ring can undergo electrophilic aromatic substitution reactions. The isoxazole ring itself is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta position of the phenyl ring. However, the directing effect can be influenced by the reaction conditions and the nature of the electrophile.
A notable example is the nitration of 3-phenylisoxazole (B85705), which can lead to the formation of 4-nitro-3-phenylisoxazole. nih.gov This suggests that under certain conditions, electrophilic substitution can occur on the isoxazole ring itself, though functionalization of the phenyl ring is also a common pathway. For instance, nitration of a substituted phenyl ring attached to an isoxazole core is a known transformation.
Organometallic Reactions and Intermediates (e.g., Halogen-Lithium Exchange)
The bromine atom at the C4 position can be exploited to generate organometallic intermediates through halogen-metal exchange reactions. A key example is the halogen-lithium exchange. researchgate.net Treatment of 4-bromo-3-phenylisoxazole with an organolithium reagent, such as n-butyllithium, at low temperatures would lead to the formation of 4-lithio-3-phenylisoxazole. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.
This method provides a powerful alternative to cross-coupling reactions for the functionalization of the isoxazole core. The scope of this reaction is demonstrated by the successful reaction of a related (2,3-dihydroisoxazol-4-yl)lithium intermediate with different electrophiles. researchgate.net
| Electrophile | Functional Group Introduced |
| Aldehydes/Ketones | Hydroxyalkyl |
| Carbon Dioxide | Carboxylic Acid |
| Alkyl Halides | Alkyl |
Radical-Mediated Reactions at the C4 Position
The C4 position of the isoxazole ring is susceptible to radical-mediated functionalization, a pathway that offers a powerful tool for the introduction of diverse substituents. While direct radical-mediated reactions specifically at the C4 position of 4-bromo-3-phenylisoxazole are not extensively documented in dedicated studies, the general principles of radical chemistry on heterocyclic systems suggest that such transformations are feasible. The presence of the bromine atom at the C4 position provides a handle for various cross-coupling reactions, which can proceed through radical intermediates.
Research into the direct functionalization of the isoxazole ring highlights the importance of C-H activation or transition metal-catalyzed cross-coupling reactions. rsc.org Some isoxazole derivatives have been shown to possess radical scavenging properties, indicating the ring's ability to interact with radical species. rsc.org The antioxidant activity of certain functionalized isoxazoles is attributed to their ability to donate a hydrogen atom to a radical, a process that underscores the potential for radical-mediated transformations. rsc.org
In a broader context, radical bromination of molecules containing both an isoxazole ring and an activatable position, such as a methylene (B1212753) group adjacent to the ring, has been observed to occur alongside electrophilic attack on the isoxazole ring itself. This indicates that radical processes can be competitive with other reaction pathways in isoxazole chemistry.
While specific examples for 4-bromo-3-phenylisoxazole are scarce, it is plausible that under appropriate conditions, the C4-bromo bond could undergo homolytic cleavage or that radical species could add to the C4-C5 double bond, leading to a variety of functionalized products. Further research is warranted to fully elucidate the scope and mechanisms of radical-mediated reactions at this specific position.
Photochemical and Electrochemical Transformations
The unique electronic structure of the isoxazole ring, coupled with the presence of phenyl and bromo substituents, imparts 4-bromo-3-phenylisoxazole with a rich photochemical and electrochemical reactivity profile.
Photochemical Transformations
The photochemistry of isoxazoles is a well-established field, with light-induced rearrangements and ring-opening reactions being common transformations. For phenyl-substituted isoxazoles, in particular, a number of photochemical pathways have been identified.
One of the key photochemical reactions of 4-halo-5-phenylisoxazoles is their isomerization to the corresponding oxazoles. researchgate.net This transformation is believed to proceed through a nonconcerted pathway, potentially involving the formation of an azirine intermediate upon irradiation. researchgate.net While this has been studied for 5-phenyl isomers, the general principle of photo-induced rearrangement is applicable to other phenylisoxazoles.
Furthermore, the intrinsic photochemistry of the isoxazole ring has been harnessed for applications in chemical biology, specifically in photo-crosslinking experiments. biorxiv.orgnih.gov Upon irradiation, the isoxazole N-O bond can cleave, leading to the formation of reactive intermediates that can covalently bind to proteins. biorxiv.orgnih.gov This inherent photoreactivity suggests that 4-bromo-3-phenylisoxazole could undergo similar transformations, potentially leading to ring-opened products or covalent adducts with surrounding molecules upon UV irradiation.
The photophysical properties of related 4-halo-5-phenylisoxazoles have been studied, providing insights into their excited state behavior which governs their photochemical reactivity. researchgate.net These studies include measurements of fluorescence quantum yields, lifetimes, and the energies of the lowest excited singlet and triplet states. researchgate.net
| Photochemical Transformation | Potential Product(s) | Notes |
| Photoisomerization | 4-Bromo-3-phenyloxazole | Analogous to the observed rearrangement of other 4-halophenylisoxazoles. researchgate.net |
| Photo-induced Ring Opening | Various acyclic products | Resulting from the cleavage of the labile N-O bond. biorxiv.orgnih.gov |
| Photo-crosslinking | Covalent adducts | Can occur in the presence of suitable nucleophiles, such as proteins. biorxiv.orgnih.gov |
Electrochemical Transformations
The electrochemical behavior of 4-bromo-3-phenylisoxazole is expected to be influenced by both the reducible C-Br bond and the electroactive phenylisoxazole core. While direct electrochemical studies on this specific compound are limited, the behavior of related structures provides a basis for predicting its transformations.
The electrochemical synthesis of isoxazoles has been achieved through multi-component domino reactions, indicating the stability and accessibility of the isoxazole ring under certain electrochemical conditions. semanticscholar.orgrsc.orgrsc.org More relevant to the reactivity of 4-bromo-3-phenylisoxazole is the extensive research on the electrochemical cleavage of carbon-halogen bonds in aromatic systems. The C-Br bond is known to be susceptible to electrochemical reduction, which can lead to the formation of an aryl radical or anion, followed by subsequent reactions.
In the case of 4-bromo-3-phenylisoxazole, electrochemical reduction would likely initiate at the C-Br bond, leading to a 3-phenylisoxazol-4-yl radical or anion. This reactive intermediate could then abstract a hydrogen atom from the solvent to yield 3-phenylisoxazole, or it could be trapped by other electrophiles present in the reaction mixture. This process offers a pathway for the selective functionalization of the C4 position under electrochemical control.
Recent studies have also explored the electrochemical cleavage of C-N bonds in N-phenylamides, a process that is facilitated by regioselective C-H oxygenation. rsc.orgnih.gov While a different system, this demonstrates the potential for selective bond cleavage in complex molecules using electrochemical methods.
| Electrochemical Transformation | Potential Product | Mechanism |
| Reductive Dehalogenation | 3-Phenylisoxazole | Electrochemical cleavage of the C-Br bond followed by hydrogen atom abstraction. |
| C4-Functionalization | 4-Substituted-3-phenylisoxazole | Electrochemical generation of a C4-radical or anion followed by trapping with an electrophile. |
Advanced Derivatization and Functionalization Strategies of 4 Bromo 3 Phenylisoxazole
Introduction of Diverse Carbon-Based Functional Groups at C4
The bromine atom at the C4 position of 4-bromo-3-phenylisoxazole is a versatile handle for the introduction of various carbon-based functional groups, primarily through palladium-catalyzed cross-coupling reactions. These methodologies offer a powerful toolkit for creating carbon-carbon bonds and elaborating the core isoxazole (B147169) structure.
Palladium-Catalyzed Cross-Coupling Reactions:
A range of well-established palladium-catalyzed cross-coupling reactions can be effectively employed for the C4-functionalization of 4-bromo-3-phenylisoxazole. These reactions are known for their high efficiency, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromo-3-phenylisoxazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is particularly useful for the formation of biaryl structures and for introducing alkyl, alkenyl, and alkynyl groups.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between 4-bromo-3-phenylisoxazole and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, leading to the synthesis of 4-alkynyl-3-phenylisoxazoles.
Heck Reaction: In the Heck reaction, 4-bromo-3-phenylisoxazole can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in the corresponding 4-alkenyl-3-phenylisoxazole derivatives.
Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for 4-bromo-3-phenylisoxazole. This reaction is catalyzed by a palladium complex and offers a robust method for the formation of various carbon-carbon bonds.
Negishi Coupling: This coupling reaction involves the use of an organozinc reagent, which is coupled with 4-bromo-3-phenylisoxazole in the presence of a nickel or palladium catalyst. The Negishi coupling is known for its high reactivity and functional group tolerance.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for C4-Functionalization
| Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst, Base | 4-Aryl/Alkyl/Alkenyl/Alkynyl-3-phenylisoxazole |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | 4-Alkynyl-3-phenylisoxazole |
| Heck | Alkene | Pd Catalyst, Base | 4-Alkenyl-3-phenylisoxazole |
| Stille | Organotin Reagent | Pd Catalyst | 4-Aryl/Alkyl/Alkenyl/Alkynyl-3-phenylisoxazole |
| Negishi | Organozinc Reagent | Ni or Pd Catalyst | 4-Aryl/Alkyl/Alkenyl/Alkynyl-3-phenylisoxazole |
Chemical Modifications of the C3-Phenyl Moiety
The phenyl group at the C3 position of 4-bromo-3-phenylisoxazole offers another site for structural modification, primarily through electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the phenyl ring, further diversifying the chemical space of the parent molecule.
Electrophilic Aromatic Substitution Reactions:
The reactivity of the C3-phenyl ring towards electrophilic substitution is influenced by the isoxazole ring, which is generally considered to be an electron-withdrawing group. This deactivating effect directs incoming electrophiles primarily to the meta and para positions of the phenyl ring.
Nitration: The introduction of a nitro group onto the phenyl ring can be achieved by treating 4-bromo-3-phenylisoxazole with a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted derivatives can serve as versatile intermediates for further functionalization, for instance, through reduction to an amino group.
Halogenation: Halogen atoms such as chlorine or bromine can be introduced onto the phenyl ring via electrophilic halogenation using appropriate halogenating agents and a Lewis acid catalyst.
Friedel-Crafts Reactions:
Alkylation: The introduction of alkyl groups onto the phenyl ring can be accomplished through Friedel-Crafts alkylation, which involves the reaction of 4-bromo-3-phenylisoxazole with an alkyl halide in the presence of a Lewis acid catalyst.
Acylation: Similarly, Friedel-Crafts acylation allows for the introduction of acyl groups using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. The resulting ketones can be further modified, for example, through reduction or oxidation.
Table 2: Electrophilic Aromatic Substitution on the C3-Phenyl Ring
| Reaction | Reagents | Typical Substituents Introduced |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Halogenation | X₂ (X = Cl, Br), Lewis Acid | -Cl, -Br |
| Friedel-Crafts Alkylation | R-X, Lewis Acid | -R (Alkyl) |
| Friedel-Crafts Acylation | RCO-X, Lewis Acid | -COR (Acyl) |
Heteroatom-Mediated Functionalizations (e.g., N-Oxidation, N-Alkylation)
Functionalization can also be directed towards the heteroatoms of the isoxazole ring itself, namely the nitrogen atom. These modifications can alter the electronic properties of the isoxazole ring and provide new avenues for derivatization.
N-Oxidation:
The nitrogen atom of the isoxazole ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxides exhibit altered reactivity and can participate in various subsequent transformations.
N-Alkylation:
The nitrogen atom of the isoxazole ring can be alkylated to form isoxazolium salts. This is typically achieved by reacting the isoxazole with an alkylating agent, such as an alkyl halide or a triflate. The resulting isoxazolium salts are more susceptible to nucleophilic attack and can undergo ring-opening reactions, providing access to a different class of compounds.
Table 3: Heteroatom-Mediated Functionalizations of the Isoxazole Ring
| Functionalization | Reagents | Product |
| N-Oxidation | m-CPBA, H₂O₂ | 4-Bromo-3-phenylisoxazole N-oxide |
| N-Alkylation | R-X (Alkylating Agent) | 2-Alkyl-4-bromo-3-phenylisoxazolium salt |
Annulation Reactions for Fused Heterocyclic Systems
4-Bromo-3-phenylisoxazole can serve as a valuable precursor for the construction of fused heterocyclic systems. Through a sequence of reactions, the isoxazole ring can be annulated with another ring system, leading to the formation of more complex polycyclic structures.
A common strategy involves the initial conversion of the bromo group at the C4 position into a nucleophilic or electrophilic handle. For instance, the bromo group can be substituted with an amino group, which can then participate in a condensation reaction with a suitable partner to form a new ring.
Synthesis of Isoxazolo[4,5-b]pyridines:
One example of an annulation reaction is the synthesis of isoxazolo[4,5-b]pyridines. This can be achieved by first converting 4-bromo-3-phenylisoxazole into a 4-amino-3-phenylisoxazole derivative. This aminated intermediate can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound or a related species to form the fused pyridine (B92270) ring.
Synthesis of Pyrazolo[3,4-d]isoxazoles:
Similarly, 4-amino-3-phenylisoxazole derivatives can be used as building blocks for the synthesis of pyrazolo[3,4-d]isoxazoles. These reactions typically involve the construction of the pyrazole (B372694) ring onto the isoxazole core through reactions with reagents that provide the necessary carbon and nitrogen atoms for the new ring.
These annulation strategies significantly expand the structural diversity that can be achieved from 4-bromo-3-phenylisoxazole, providing access to novel heterocyclic scaffolds with potential applications in various fields.
Strategic Applications of 4 Bromo 3 Phenylisoxazole As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Polyheterocyclic Architectures
The strategic positioning of the bromine atom at the 4-position of the 3-phenylisoxazole (B85705) core renders 4-bromo-3-phenylisoxazole a highly valuable and versatile building block in the synthesis of complex polyheterocyclic architectures. This reactivity is primarily harnessed through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in constructing fused heterocyclic systems, which are prevalent in medicinally important compounds.
One of the most powerful methods for achieving this is the Suzuki-Miyaura coupling reaction . This reaction enables the coupling of 4-bromo-3-phenylisoxazole with various aryl and heteroaryl boronic acids or their corresponding esters. The reactivity of the C-Br bond in the Suzuki-Miyaura coupling generally follows the order of I > Br > Cl, making the bromo-substituted isoxazole (B147169) an ideal substrate for selective transformations. Under mild conditions, these reactions can produce biaryl compounds with high selectivity and yields. The choice of catalyst, ligand, and base is crucial for the success of these couplings, with palladium complexes bearing phosphine ligands being widely employed.
For instance, the coupling of 4-bromo-3-phenylisoxazole with heterocyclic boronic acids can lead to the formation of intricate polyheterocyclic scaffolds. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. This methodology has been successfully applied in the synthesis of various biologically active molecules.
Another significant transformation is the Sonogashira coupling , which involves the reaction of 4-bromo-3-phenylisoxazole with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net This reaction is instrumental in the synthesis of aryl-alkynyl frameworks, which are key intermediates in the construction of various heterocyclic systems and have applications in materials science. nih.gov The Sonogashira coupling has been employed in the synthesis of complex natural products and pharmaceuticals due to its reliability and functional group tolerance. nih.govorganic-chemistry.org
The Heck reaction provides another avenue for the functionalization of 4-bromo-3-phenylisoxazole. This palladium-catalyzed reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The Heck reaction is a powerful tool for C-C bond formation and has been widely used in organic synthesis. nih.govchemrxiv.orgnih.gov
The following table summarizes the key cross-coupling reactions utilized for the elaboration of 4-bromo-3-phenylisoxazole:
| Reaction Name | Coupling Partner | Key Reagents | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | Pd catalyst, Base | Biaryl/Heterobiaryl Isoxazoles |
| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-3-phenylisoxazoles |
| Heck Coupling | Alkenes | Pd catalyst, Base | 4-Alkenyl-3-phenylisoxazoles |
Role in Divergent Synthetic Pathways to Chemically Diverse Molecular Scaffolds
The utility of 4-bromo-3-phenylisoxazole extends beyond the synthesis of polyheterocycles to its role as a key intermediate in divergent synthetic pathways, enabling access to a wide range of chemically diverse molecular scaffolds. The bromine atom serves as a versatile handle that can be transformed into various other functional groups, leading to a multitude of derivatives with distinct chemical properties and potential biological activities.
A primary example of this divergent approach is the use of palladium-catalyzed cross-coupling reactions to introduce different substituents at the 4-position. By employing a variety of coupling partners in reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, a library of 4-substituted-3-phenylisoxazole derivatives can be generated from a single starting material.
For example, a Suzuki-Miyaura coupling with an array of arylboronic acids can yield a series of 4-aryl-3-phenylisoxazoles with varying electronic and steric properties. Similarly, Sonogashira coupling with a range of terminal alkynes can produce a diverse set of 4-alkynyl-3-phenylisoxazoles. These products can then undergo further transformations, such as cyclization reactions, to generate novel heterocyclic systems.
The following table illustrates the divergent synthesis of various molecular scaffolds from 4-bromo-3-phenylisoxazole:
| Starting Material | Reaction Type | Reagent | Product Scaffold |
| 4-Bromo-3-phenylisoxazole | Suzuki-Miyaura Coupling | Phenylboronic acid | 3,4-Diphenylisoxazole |
| 4-Bromo-3-phenylisoxazole | Suzuki-Miyaura Coupling | 2-Thienylboronic acid | 4-(Thiophen-2-yl)-3-phenylisoxazole |
| 4-Bromo-3-phenylisoxazole | Sonogashira Coupling | Phenylacetylene | 4-(Phenylethynyl)-3-phenylisoxazole |
| 4-Bromo-3-phenylisoxazole | Sonogashira Coupling | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-3-phenylisoxazole |
| 4-Bromo-3-phenylisoxazole | Heck Coupling | Styrene | 4-Styryl-3-phenylisoxazole |
| 4-Bromo-3-phenylisoxazole | Heck Coupling | n-Butyl acrylate | Butyl (E)-3-(3-phenylisoxazol-4-yl)acrylate |
This divergent approach is highly valuable in medicinal chemistry for the generation of compound libraries for high-throughput screening to identify new drug candidates. nih.gov
Intermediacy in the Synthesis of Functionally Enriched Compounds
4-Bromo-3-phenylisoxazole serves as a crucial intermediate in the synthesis of functionally enriched compounds, particularly those with potential biological activity. The isoxazole nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to introduce various functional groups at the 4-position via the bromo precursor allows for the fine-tuning of pharmacological properties.
The synthesis of potent and selective enzyme inhibitors is a significant application. For example, derivatives of 3-bromo-4,5-dihydroisoxazole have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the glycolytic pathway of cancer cells. unipr.it While this example is for a related dihydroisoxazole, it highlights the potential of the bromo-isoxazole core in designing enzyme inhibitors.
Furthermore, the isoxazole ring is a component of numerous approved drugs and clinical candidates, underscoring its importance in drug discovery. The versatility of 4-bromo-3-phenylisoxazole as a synthetic intermediate allows for the incorporation of this key heterocycle into more complex molecular architectures, leading to the development of new therapeutic agents.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Phenylisoxazole Derivatives and Reaction Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-bromo-3-phenylisoxazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation and insights into the electronic and steric effects governing reaction mechanisms.
In ¹³C NMR studies of 3,5-diaryl-4-bromoisoxazoles, the introduction of a bulky bromine atom at the C4 position significantly influences the molecule's conformation. Unlike the planar 3,5-diarylisoxazoles, the 4-bromo derivatives exhibit a twisted structure due to steric hindrance. researchgate.net This conformational change, however, does not impede the transmission of electronic substituent effects from the 5-aryl group to the isoxazole (B147169) ring, as evidenced by linear correlations in chemical shift data. researchgate.net Conversely, substituent effects from the 3-aryl group have a minimal impact on the C4 chemical shift, highlighting a specific pathway of electronic communication within the molecule. researchgate.net
Detailed ¹H and ¹³C NMR data for representative compounds provide a clear spectral signature. For instance, 4-bromo-3,5-diphenylisoxazole displays characteristic aromatic proton signals between δ 7.51 and 8.12 ppm. rsc.org Its ¹³C NMR spectrum shows signals for the isoxazole ring carbons at δ 165.7 (C5), 162.0 (C3), and 89.4 (C4), with the C4 carbon being significantly shielded by the bromine atom. rsc.org Similarly, the proton on the isoxazole ring (H5) in 4-nitro-3-phenylisoxazole appears as a sharp singlet at δ 9.36 ppm, a distinctive downfield shift indicating a strong deshielding environment. nih.gov The corresponding isoxazole carbons (C3, C4, C5) in this derivative are observed at δ 156.5, 133.9, and 160.6 ppm, respectively. nih.gov
Two-dimensional NMR techniques, such as COSY and NOESY, are crucial for determining the stereochemistry of more complex isoxazole derivatives, establishing through-bond and through-space correlations between protons. ipb.pt These advanced methods are essential for confirming the relative configuration of substituents and understanding the preferred conformations in solution, which are key to elucidating reaction mechanisms. ipb.ptwordpress.com
Interactive Table: NMR Spectroscopic Data for 4-Bromo-3-phenylisoxazole and Related Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 4-Bromo-3,5-diphenylisoxazole | ¹H NMR | 8.12–8.08 (m, 2H, ArH), 7.89–7.85 (m, 2H, ArH), 7.57–7.51 (m, 6H, ArH) rsc.org |
| ¹³C NMR | 165.7, 162.0, 130.6, 130.1, 128.8, 128.6, 128.5, 127.8, 127.0, 126.7, 89.4 rsc.org | |
| 4-Nitro-3-phenylisoxazole | ¹H NMR | 9.36 (s, 1H, H-5), 7.70–7.67 (m, 2H, Ar-H), 7.59–7.49 (m, 3H, Ar-H) nih.gov |
| ¹³C NMR | 160.6 (C-5), 156.5 (C-3), 133.9 (C-4), 131.1, 129.5, 128.6, 124.7 (Ph) nih.gov | |
| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | ¹H NMR | 8.03 (dd, J = 6.4, 2.2 Hz, 1H, ArH), 7.86–7.83 (m, 2H, ArH), 7.78–7.74 (m, 1H, ArH), 7.50–7.45 (m, 3H, ArH), 7.23 (t, J = 8.4 Hz, 1H, ArH), 6.79 (s, 1H, isoxazole-H) rsc.org |
| ¹³C NMR | 167.9, 163.1, 160.0 (d, J = 252.2 Hz), 131.1, 130.1, 128.9, 128.7, 126.7, 126.5 (d, J = 7.8 Hz), 125.1 (d, J = 4.0 Hz), 117.1 (d, J = 23.1 Hz), 110.0 (d, J = 21.8 Hz), 97.9 (d, J = 0.8 Hz) rsc.org |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique offers unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the properties and reactivity of 4-bromo-3-phenylisoxazole derivatives.
The crystal structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, a close analog of the target compound, reveals significant steric effects induced by the bromine atom at the C4 position. researchgate.net The analysis shows that the 3- and 5-aryl groups are twisted out of the plane of the central isoxazole ring, with torsion angles of approximately 40° and 36°, respectively. researchgate.net This deviation from planarity is a direct consequence of the steric bulk of the bromine substituent and profoundly influences the molecule's crystal packing and potential for intermolecular interactions. researchgate.net
Similarly, X-ray diffraction has been employed to confirm the structures of various 4-nitro-3-phenylisoxazole derivatives, providing unambiguous evidence for their regiochemistry, which can be challenging to ascertain by other means. nih.gov For instance, the crystal structure of a complex derivative, Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c] rsc.orgbeilstein-journals.orgisoxazole-3a(4H)-carboxylate, was fully characterized, detailing its triclinic space group and unit cell dimensions. chosun.ac.kr Such studies also reveal non-covalent interactions, like C-H···O hydrogen bonds, which dictate the formation of dimers and other supramolecular architectures in the crystal lattice. chosun.ac.kr
Interactive Table: Crystallographic Data for a 4-Bromo-3-phenylisoxazole Derivative
| Parameter | Value |
| Compound | Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c] rsc.orgbeilstein-journals.orgisoxazole-3a(4H)-carboxylate chosun.ac.kr |
| Crystal System | Triclinic chosun.ac.kr |
| Space Group | Pī chosun.ac.kr |
| Unit Cell Dimensions | a = 8.3129 (3) Å, b = 9.5847 (4) Å, c = 11.1463 (4) Å chosun.ac.kr |
| α = 98.457 (3)°, β = 102.806 (2)°, γ = 105.033 (5)° chosun.ac.kr | |
| Key Structural Feature | Isoxazole and pyran rings adopt an envelope conformation chosun.ac.kr |
| Intermolecular Interactions | Molecules linked by C-H···O hydrogen bonds to form dimers chosun.ac.kr |
Advanced Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Reaction Pathway Elucidation
Advanced mass spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for elucidating reaction pathways by identifying transient intermediates and confirming product structures. nih.govrsc.orgresearchgate.net The high sensitivity of MS allows for the detection of low-abundance species that are often key to understanding complex reaction mechanisms. rsc.orgresearchgate.net
HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for synthesized 4-bromo-3-phenylisoxazole derivatives and potential reaction intermediates. For example, the HRMS-ESI (Electrospray Ionization) analysis of 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole yielded a measured mass of [M+H]⁺ at 317.9922, which corresponds precisely with the calculated value of 317.9924 for the molecular formula C₁₅H₁₀BrFNO. rsc.org This level of accuracy is crucial for confirming the identity of novel compounds. nih.gov
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for monitoring reaction progress in real-time. This technique can separate reactants, products, and byproducts from a reaction mixture, with subsequent MS analysis providing structural information for each component. By tracking the formation and consumption of various species over time, a detailed picture of the reaction kinetics and mechanism can be constructed. The use of "soft" ionization techniques like ESI is particularly advantageous as it often allows for the direct observation of charged or charge-tagged reactive intermediates from the solution phase into the gas phase for MS analysis. nih.govru.nlsemanticscholar.org
Interactive Table: HRMS Data for a Phenylisoxazole Derivative
| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | [M+H]⁺ | 317.9924 rsc.org | 317.9922 rsc.org |
| Ethyl 3-phenylisoxazole-4-carboxylate | [M+H]⁺ | 218.0811 rsc.org | 218.0810 rsc.org |
| 1-(3-(4-(trifluoromethyl)phenyl)isoxazol-4-yl)ethan-1-one | [M+H]⁺ | 256.0579 rsc.org | 256.0565 rsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are routinely used to confirm the formation of the isoxazole ring and to characterize the substituents attached to the 4-bromo-3-phenylisoxazole core.
FT-IR spectroscopy is particularly useful for identifying characteristic bond vibrations. The spectra of isoxazole derivatives show key absorption bands that confirm the ring structure. These include stretching vibrations for the C=N bond (typically around 1612 cm⁻¹), the N-O bond (around 1153-1159 cm⁻¹), and the C-O bond within the ring (around 1068 cm⁻¹). rjpbcs.comnih.gov The presence and position of these bands serve as a diagnostic fingerprint for the isoxazole heterocycle.
For example, the IR spectrum of 4-nitro-3-phenylisoxazole shows characteristic peaks at 1569 and 1523 cm⁻¹, corresponding to the nitro group, alongside bands at 1449, 1404, and 883 cm⁻¹ associated with the phenylisoxazole framework. nih.gov FT-Raman spectroscopy provides complementary information, especially for symmetric vibrations and C-C bonds within the aromatic rings, which may be weak in the IR spectrum. researchgate.netnih.gov The combination of both FT-IR and FT-Raman allows for a comprehensive vibrational assignment, often aided by theoretical calculations using Density Functional Theory (DFT) to predict vibrational frequencies and intensities. researchgate.netnih.gov
Interactive Table: Characteristic FT-IR Frequencies for Isoxazole Derivatives
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Reference Compound |
| C=N Stretch (isoxazole ring) | ~1612 | Quinazolinone-isoxazole hybrid nih.gov |
| N-O Stretch (isoxazole ring) | ~1153-1159 | Isoxazole derivative rjpbcs.comnih.gov |
| C-O Stretch (isoxazole ring) | ~1068 | Isoxazole derivative rjpbcs.com |
| NO₂ Group | 1569, 1523 | 4-Nitro-3-phenylisoxazole nih.gov |
| Aromatic Framework | 1449, 1404, 883, 767, 693 | 4-Nitro-3-phenylisoxazole nih.gov |
Theoretical and Computational Investigations of 4 Bromo 3 Phenylisoxazole Reactivity and Properties
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-bromo-3-phenylisoxazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G++(d,p), can be employed to optimize the molecular geometry and predict a variety of electronic properties. ulima.edu.penih.gov
DFT calculations can quantify these effects by computing various reactivity descriptors. These parameters provide a theoretical basis for understanding the molecule's behavior in chemical reactions.
Table 1: Calculated Electronic Properties of Phenylisoxazole Derivatives (Illustrative Data) Note: This table presents illustrative data based on computational studies of similar phenylisoxazole derivatives, as specific data for 4-bromo-3-phenylisoxazole was not available in the cited literature. The values are intended to exemplify the types of parameters obtained from DFT calculations.
| Parameter | Description | Predicted Trend for 4-Bromo-3-phenylisoxazole |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Moderate to high, influenced by the aromatic systems. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Moderate, enhanced by the electron-withdrawing bromine. |
| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Moderate, indicating a balance between stability and reactivity. |
| Electronegativity (χ) | The power of the molecule to attract electrons to itself. | High, due to the presence of N, O, and Br atoms. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Enhanced due to the electron-withdrawing nature of the substituents. |
These descriptors collectively suggest that 4-bromo-3-phenylisoxazole possesses a rich and complex reactivity profile, with the potential to act as both an electron donor and acceptor under different reaction conditions.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For 4-bromo-3-phenylisoxazole, computational studies can be used to investigate various transformations, such as electrophilic aromatic substitution on the phenyl ring, nucleophilic attack on the isoxazole (B147169) ring, or reactions involving the carbon-bromine bond.
The process typically begins with locating the optimized geometries of reactants and products. Subsequently, a search for the transition state (TS) connecting them is performed. The TS is a first-order saddle point on the potential energy surface, and its structure provides crucial insights into the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.govrsc.org
For instance, in a hypothetical nucleophilic substitution reaction at the C4 position, computational modeling could be used to compare a direct displacement mechanism with a pathway involving an intermediate. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), the most favorable reaction pathway can be determined. Studies on the reactivity of C-amino-1,2,4-triazoles toward electrophiles have shown that calculated transition state energies can successfully predict reaction selectivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. youtube.com
For 4-bromo-3-phenylisoxazole, the HOMO is expected to be localized primarily on the electron-rich phenyl and isoxazole rings, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the C4-Br bond and the isoxazole ring, suggesting that these are the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com
Table 2: Predicted Frontier Molecular Orbital Properties for 4-Bromo-3-phenylisoxazole Note: The specific values in this table are hypothetical and serve to illustrate the expected trends based on the analysis of similar molecules. The distribution descriptions are based on the known electronic properties of the constituent functional groups.
| Orbital | Predicted Energy Range (eV) | Expected Primary Distribution | Implied Reactivity |
| HOMO | -6.0 to -7.5 | Phenyl ring, Isoxazole N and O atoms | Nucleophilic character; site for electrophilic attack |
| LUMO | -1.0 to -2.5 | C4-Br bond, Isoxazole C4 and C5 atoms | Electrophilic character; site for nucleophilic attack |
| HOMO-LUMO Gap | 4.0 to 5.5 | - | Indicator of kinetic stability and chemical reactivity |
Computational studies on phenylisoxazole derivatives have shown that the HOMO-LUMO gap can be tuned by the nature and position of substituents. ulima.edu.persc.org The presence of the bromine atom and the phenyl group in 4-bromo-3-phenylisoxazole will have a significant impact on the energies and distributions of its frontier orbitals, thereby governing its reactivity in various chemical transformations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.
For 4-bromo-3-phenylisoxazole, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Localized around the oxygen and nitrogen atoms of the isoxazole ring and potentially on the π-system of the phenyl ring. These are the most likely sites for interaction with electrophiles or for forming hydrogen bonds. ulima.edu.peresearchgate.net
Positive Potential (Blue): Expected around the hydrogen atoms of the phenyl ring and potentially in the region of the C4-Br bond, indicating sites that are susceptible to nucleophilic attack.
MEP analysis of phenylisoxazole derivatives has confirmed that the oxygen atom of the carbonyl group is a likely site for electrophilic attack, while hydrogen atoms of amide and hydrazone fragments are susceptible to nucleophilic attack. ulima.edu.pe In the case of 4-bromo-3-phenylisoxazole, the MEP map would provide a clear and intuitive picture of the molecule's charge distribution and its preferred sites of interaction.
Molecular Dynamics Simulations in Chemical Environments
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, solvation effects, and transport properties of a molecule in various chemical environments.
For 4-bromo-3-phenylisoxazole, MD simulations could be employed to:
Study Conformational Flexibility: Investigate the rotational freedom of the phenyl group relative to the isoxazole ring and identify the most stable conformations in different solvents.
Analyze Solvation Structure: Determine how solvent molecules (e.g., water, ethanol, DMSO) arrange themselves around the solute molecule and how this solvation shell affects its properties and reactivity.
Simulate Interactions with Biomolecules: If 4-bromo-3-phenylisoxazole has potential biological activity, MD simulations could be used to model its binding to a target protein or DNA, providing insights into the binding mode and stability of the complex. nih.gov
While specific MD simulation studies on 4-bromo-3-phenylisoxazole are not available in the literature, the methodology is well-suited for exploring the dynamic aspects of its behavior in condensed phases, which are often crucial for understanding its function in real-world chemical and biological systems.
Future Research Directions and Emerging Trends in 4 Bromo 3 Phenylisoxazole Chemistry
Exploration of Novel Catalytic Systems for Sustainable Transformations
The future of synthetic chemistry involving 4-bromo-3-phenylisoxazole is intrinsically linked to the development of more sustainable and efficient catalytic systems. The C-Br bond at the 4-position is a prime target for cross-coupling reactions, which are traditionally dominated by palladium catalysis. Future research will likely focus on two main areas: the use of earth-abundant metals and the application of photoredox catalysis.
Earth-Abundant Metal Catalysis: There is a growing imperative to replace precious metals like palladium with more sustainable, earth-abundant alternatives such as nickel, iron, cobalt, and copper. nih.govdntb.gov.uachemrxiv.orgmdpi.com These metals offer the potential for cost-effective and environmentally benign cross-coupling reactions. chemrxiv.org Research efforts could be directed towards developing robust iron- or nickel-based catalytic systems for Suzuki-Miyaura, Kumada-Corriu, and other cross-coupling reactions of 4-bromo-3-phenylisoxazole. mdpi.com A key challenge lies in optimizing reaction conditions and designing suitable ligands to achieve high yields and selectivity comparable to established palladium systems.
| Catalyst Type | Potential Reaction on 4-Bromo-3-phenylisoxazole | Sustainability Advantage |
| Nickel-based catalysts | Suzuki-Miyaura, Kumada-Corriu, C-N/C-O coupling | Lower cost, higher natural abundance than palladium. nih.gov |
| Iron-based catalysts | Cross-coupling with organometallic reagents | Very low toxicity, most abundant transition metal. |
| Copper-based catalysts | Sonogashira, Ullmann-type couplings | Inexpensive, well-established in C-N and C-O bond formation. |
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. beilstein-journals.orgbeilstein-journals.org This methodology could unlock novel reactivity patterns for 4-bromo-3-phenylisoxazole. For instance, synergistic photoredox and transition-metal catalysis could enable previously challenging C-H functionalization reactions on the phenyl ring, allowing for late-stage modification without the need for pre-functionalized starting materials. nih.govnih.gov Furthermore, photocatalysis can facilitate the generation of radical intermediates, opening pathways for unique addition or coupling reactions that are inaccessible through traditional thermal methods. snnu.edu.cn
Integration with Flow Chemistry and Continuous Synthesis Methodologies
The transition from traditional batch processing to continuous flow synthesis represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.govrsc.org The synthesis and derivatization of substituted isoxazoles are particularly amenable to this technology. researchgate.netresearchgate.net
Future research will likely focus on developing integrated, multi-step flow processes for the synthesis of 4-bromo-3-phenylisoxazole and its derivatives. A potential sequence could involve the flow synthesis of a trisubstituted isoxazole (B147169) core via steps like oximation, chlorination, and a final [3+2] cycloaddition, as has been demonstrated for related structures. researchgate.net The precise control over temperature, pressure, and reaction time afforded by flow reactors can improve yields and minimize the formation of impurities. Moreover, hazardous intermediates, which may be unstable in batch processes, can be generated and consumed in situ within a closed-loop flow system, significantly improving process safety. researchgate.net The development of such continuous methodologies would be crucial for the large-scale production of 4-bromo-3-phenylisoxazole-based compounds for applications in materials or pharmaceutical science. nih.gov
Development of Supramolecular Assemblies Incorporating 4-Bromo-3-phenylisoxazole Moieties
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful strategy for constructing complex, functional architectures from molecular building blocks. The structure of 4-bromo-3-phenylisoxazole contains key features that make it an attractive candidate for designing novel supramolecular assemblies.
The most prominent feature is the bromine atom, which can act as a halogen bond (XB) donor. nih.gov Halogen bonding is a highly directional and tunable non-covalent interaction that is increasingly used in crystal engineering and the design of functional materials like liquid crystals and gels. nih.govacs.orgresearchgate.net Future work could explore how the C4-Br bond on the isoxazole ring can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. frontiersin.org The strength of this interaction can be tuned by modifying substituents on the phenyl ring. acs.org In addition to halogen bonding, the aromatic phenyl and isoxazole rings can participate in π-π stacking interactions, further stabilizing the resulting supramolecular structures. By leveraging these interactions, it may be possible to create novel materials with tailored electronic or optical properties.
| Interaction Type | Participating Moiety | Potential Application |
| Halogen Bonding | C4-Bromine atom | Crystal engineering, liquid crystals, organogels. nih.govnih.gov |
| π-π Stacking | Phenyl and Isoxazole rings | Organic semiconductors, charge-transfer materials. |
| Hydrogen Bonding | (If modified with H-bond donors/acceptors) | Programmed self-assembly, molecular recognition. |
Prospects in Advanced Materials Science Applications (e.g., Organic Electronics, Polymers)
The field of organic electronics relies on π-conjugated molecules and polymers for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). tcichemicals.com 4-Bromo-3-phenylisoxazole is a promising building block for such materials due to its defined electronic structure and the synthetic handle provided by the bromine atom.
The C-Br bond allows for the incorporation of the 4-bromo-3-phenylisoxazole unit into larger conjugated systems via cross-coupling polymerization reactions, such as Suzuki or Stille coupling. rsc.orgatomfair.com This approach has been widely used to synthesize novel conjugated polymers from various bromo-aromatic monomers. nih.govrsc.org The isoxazole ring, being a five-membered heterocycle, can influence the electronic properties of the resulting polymer, potentially acting as an electron-accepting unit to tune the material's band gap. By copolymerizing this monomer with various electron-donating units, a library of donor-acceptor polymers could be synthesized with tailored optical and charge-transport properties for specific electronic applications. atomfair.comkennesaw.edu The resulting materials could be investigated for their performance as emitters in OLEDs or as semiconductors in OFETs. researchgate.netwatson-int.comalfachemic.com
Identification of Unexplored Reactivity Patterns and Synthetic Opportunities
While the C-Br bond is an obvious site for reactivity, future research should also aim to uncover less conventional reaction pathways for 4-bromo-3-phenylisoxazole.
Expanding Cross-Coupling Reactions: Beyond the well-established Suzuki and Sonogashira reactions, a wider array of modern cross-coupling methods could be applied. nih.gov For example, Buchwald-Hartwig amination could be used to install nitrogen-based functional groups at the 4-position, opening access to new chemical space. Similarly, cyanation or trifluoromethylation reactions would provide derivatives with significantly altered electronic properties.
Halogen-Lithium Exchange: The utility of halogen-lithium exchange at the 4-position, a known reaction for related 4-bromo-dihydroisoxazoles, could be more thoroughly explored. researchgate.net This powerful transformation generates a nucleophilic isoxazol-4-yl lithium species, which can react with a wide range of electrophiles to introduce diverse functional groups that are not accessible via cross-coupling.
Q & A
Q. What are the standard synthetic protocols for 4-bromo-3-phenylisoxazole derivatives?
The synthesis typically involves cyclocondensation of β-ketoesters with hydroxylamine hydrochloride to form the isoxazole core. For example, 4-bromoacetophenone reacts with diethyl oxalate in an ethanolic sodium ethoxide solution to yield a β-ketoester intermediate, which is then treated with hydroxylamine hydrochloride under reflux to form the isoxazole ring . Subsequent functionalization (e.g., hydrazine hydrate treatment and reaction with thioisocyanates) introduces thiourea or carboxamide groups .
Q. What spectroscopic methods are used to characterize 4-bromo-3-phenylisoxazole derivatives?
Characterization relies on FTIR for functional group identification (e.g., C=O stretching at ~1700 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.2–8.1 ppm), and mass spectrometry for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What biological activities are commonly reported for 4-bromo-3-phenylisoxazole derivatives?
These compounds exhibit anticancer (e.g., IC₅₀ values of 7.66 µg/mL against Hep3B cells), anti-inflammatory, antimicrobial, and antioxidant activities. Substituents like fluorophenyl or thiourea groups enhance potency by modulating hydrogen bonding and π-π interactions .
Q. How do structural features of isoxazole influence reactivity and bioactivity?
The adjacent oxygen and nitrogen atoms in the isoxazole ring enable hydrogen bonding and dipole interactions, critical for binding to biological targets. Bromine at the 4-position increases steric bulk and lipophilicity, enhancing membrane permeability .
Advanced Research Questions
Q. How can synthetic yields of 4-bromo-3-phenylisoxazole derivatives be optimized?
Catalyst screening (e.g., replacing sodium ethoxide with K₂CO₃) and solvent optimization (e.g., ethanol vs. DMF) improve reaction efficiency. Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >85% .
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from substituent effects. For example, fluorophenyl derivatives show higher anticancer activity than chlorophenyl analogs due to improved bioavailability. Systematic SAR studies comparing halogen electronegativity and ring positioning can clarify trends .
Q. What computational tools are used to predict the drug-likeness of 4-bromo-3-phenylisoxazole derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates binding to targets like HSP90 or tyrosinase. MD simulations assess stability in biological membranes .
Q. What strategies enhance selectivity in multi-target isoxazole derivatives?
Hybridization with pharmacophores like bithiophene or pyridine improves selectivity. For example, 3-N-acylhydrazone-bithiophene hybrids inhibit Leishmania amazonensis with IC₅₀ <10 µM while sparing mammalian cells .
Q. How do structural isomerism and substitution patterns affect antiprotozoal activity?
Trisubstituted derivatives (e.g., 3,4,5-trisubstituted isoxazoles) show enhanced activity due to increased steric complementarity with parasitic enzyme active sites. Electron-withdrawing groups (e.g., -NO₂) at the 5-position improve binding to Trypanosoma cruzi proteases .
Methodological Insights
- Data Contradiction Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects. Use metabolomic profiling to differentiate on-target vs. off-target mechanisms .
- Experimental Design : Employ factorial design (e.g., varying temperature, catalyst, and solvent) to optimize multi-step syntheses. Prioritize green chemistry principles (e.g., aqueous micellar conditions) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
